Estazolam-d5

Übersicht

Beschreibung

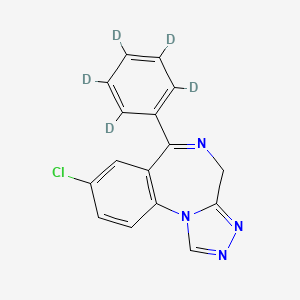

Estazolam-d5 is a deuterated form of estazolam, a benzodiazepine derivative used primarily for its sedative and anxiolytic properties. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in pharmacokinetic studies and analytical chemistry. Benzodiazepines, including estazolam, are known for their ability to modulate the gamma-aminobutyric acid (GABA) receptors in the brain, leading to their sedative, hypnotic, and muscle relaxant effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Estazolam-d5 involves the incorporation of deuterium atoms into the estazolam molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Utilizing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Analyse Chemischer Reaktionen

Types of Reactions: Estazolam-d5, like other benzodiazepines, can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites, which are often analyzed in pharmacokinetic studies.

Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.

Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce hydroxylated metabolites, while reduction can yield deuterated analogs with altered pharmacological activity.

Wissenschaftliche Forschungsanwendungen

Forensic Toxicology

One of the primary applications of estazolam-d5 is in forensic toxicology, particularly for the detection and quantification of estazolam in biological samples. The deuterated version serves as an internal standard in mass spectrometry, improving the accuracy of drug testing.

- Detection in Hair Analysis : Research has shown that estazolam can be detected in hair samples, which can provide insights into drug use over time. A study indicated that estazolam was present in hair segments collected from subjects after administration, suggesting its potential use in forensic investigations to determine drug use history or time of death in postmortem cases .

- Postmortem Analysis : this compound has been utilized in postmortem toxicology studies to establish the presence and concentration of estazolam in cadaveric tissues. This application is crucial in cases involving drug-facilitated crimes, such as sexual assault, where establishing the presence of sedative drugs can be pivotal .

Clinical Research

In clinical settings, this compound is used to study pharmacokinetics and pharmacodynamics of benzodiazepines.

- Pharmacokinetic Studies : The use of deuterated compounds like this compound allows researchers to track the metabolism and elimination pathways of estazolam more accurately. These studies often involve measuring plasma concentrations over time to understand how the drug is processed by the body .

- Comparative Studies : this compound can be compared with non-deuterated forms to assess differences in absorption rates, half-life, and effects on patients with anxiety or sleep disorders. Such studies help refine dosing guidelines and improve therapeutic outcomes .

Analytical Chemistry

This compound plays a significant role in analytical chemistry, particularly in developing methods for detecting benzodiazepines.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : The compound is frequently used as an internal standard in LC-MS methods for quantifying estazolam and other benzodiazepines in urine and blood samples. This method enhances sensitivity and specificity, allowing for low-level detection of drugs .

- Method Validation : Studies have demonstrated that using this compound improves method validation parameters such as limit of detection (LOD) and limit of quantification (LOQ), making it easier to identify trace amounts of drugs in complex biological matrices .

Research on Drug Interactions

Research involving this compound also explores its interactions with other medications, which is critical for patient safety.

- Drug Interaction Studies : Investigating how estazolam interacts with other substances helps determine potential risks associated with polypharmacy, especially in populations prone to receiving multiple medications .

Data Tables

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Forensic Toxicology | Detection of estazolam in hair and postmortem tissues | Useful for establishing drug use history and time of death |

| Clinical Research | Pharmacokinetics and pharmacodynamics studies | Improved understanding of drug metabolism |

| Analytical Chemistry | Internal standard for LC-MS methods | Enhances sensitivity and specificity |

| Drug Interaction Studies | Evaluating interactions with other medications | Important for assessing safety in polypharmacy |

Case Studies

- Forensic Case Study : In a case involving suspected drug-facilitated sexual assault, hair samples were analyzed for estazolam presence using this compound as an internal standard. Results indicated significant concentrations correlating with reported drug administration times, aiding legal proceedings .

- Clinical Trial : A clinical trial investigating the effects of estazolam on patients with insomnia utilized this compound to measure plasma levels accurately over time. The findings contributed to understanding optimal dosing regimens .

Wirkmechanismus

Estazolam-d5, like estazolam, exerts its effects by binding to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the affinity of GABA for its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects .

Vergleich Mit ähnlichen Verbindungen

Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

Alprazolam: Known for its rapid onset of action and used primarily for anxiety disorders.

Lorazepam: Used for its anxiolytic and sedative effects, often in preoperative settings.

Uniqueness of Estazolam-d5: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry-based assays .

This compound’s unique properties and applications make it a valuable compound in various scientific research fields, particularly in analytical chemistry and pharmacokinetic studies.

Biologische Aktivität

Estazolam-d5 is a deuterated derivative of estazolam, a benzodiazepine commonly prescribed for its anxiolytic and sedative effects. The incorporation of deuterium atoms enhances the compound's stability and allows for precise tracking in pharmacokinetic studies. This article delves into the biological activity of this compound, including its pharmacological effects, metabolic pathways, and applications in research and forensic toxicology.

- Chemical Formula : C₁₆H₁₁ClN₄ (with five deuterium atoms)

- Molecular Weight : The presence of deuterium alters the molecular weight, facilitating differentiation from non-deuterated estazolam in biological samples.

Pharmacological Effects

This compound exhibits biological activities akin to its parent compound, estazolam. Its primary mechanisms include:

- Anxiolytic Effects : Reduces anxiety levels by enhancing GABAergic transmission through binding to GABA receptors.

- Sedative Effects : Induces sleep and relaxation, making it effective for treating insomnia.

- Muscle Relaxant Properties : Alleviates muscle tension, contributing to its therapeutic applications.

Metabolism and Pharmacokinetics

The metabolism of this compound primarily involves the cytochrome P450 (CYP450) enzyme family, particularly CYP3A4. Research indicates that deuteration may influence the pharmacokinetics of this compound, potentially leading to altered absorption and distribution characteristics compared to non-deuterated forms .

Key Findings on Metabolism:

-

CYP Enzymes Involved :

- CYP3A4 is the most significant enzyme for benzodiazepine metabolism.

- Other enzymes include CYP2C19, CYP2B6, CYP2C18, and CYP2C9.

- Impact of Deuteration : The unique mass signature due to deuteration allows for precise quantification in complex biological matrices, aiding in understanding drug interactions and metabolic pathways .

Applications in Research

This compound is primarily utilized in pharmacokinetic studies due to its distinct mass signature. Its applications include:

- Tracing Drug Metabolism : Researchers can track the absorption, distribution, metabolism, and excretion of Estazolam in the body using this compound as a tracer.

- Forensic Toxicology : In cases of suspected overdose or intoxication, this compound helps differentiate between administered drugs and naturally occurring substances in the body .

Case Studies

-

Hair Analysis Study :

- A study investigated the incorporation of estazolam into hair strands. The highest concentrations were detected in hair bulbs shortly after administration, with significant findings regarding the time course of drug detection .

- Results :

- Concentrations ranged from 1.5 to 9.9 pg/mm in proximal hair segments within 12 hours post-administration.

- This method aids forensic investigations by establishing timelines for drug ingestion.

- Toxicological Analysis :

Comparison with Other Benzodiazepines

| Property | This compound | Diazepam | Alprazolam |

|---|---|---|---|

| Anxiolytic Activity | Moderate | High | High |

| Sedative Effect | Moderate | High | Moderate |

| Muscle Relaxation | Present | Present | Minimal |

| Metabolism | CYP3A4 predominant | CYP3A4 predominant | CYP3A4 & CYP2C19 |

Eigenschaften

IUPAC Name |

8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCHDCWJMGXXRH-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718714 | |

| Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170082-16-3 | |

| Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170082-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.